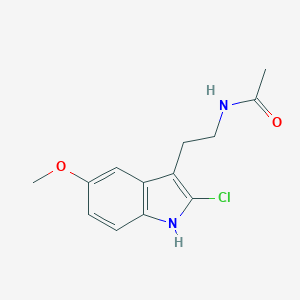
2-Chloromelatonin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloromelatonin, also known as this compound, is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloromelatonin, a derivative of melatonin, has garnered attention for its biological activity, particularly in its interaction with melatonin receptors and its potential therapeutic applications. This article explores the pharmacological properties, receptor binding affinities, and clinical implications of this compound based on diverse research findings.
Structure and Synthesis
This compound is structurally similar to melatonin but features a chlorine atom at the second position of the indole ring. This modification influences its receptor binding affinity and biological effects. The synthesis of this compound typically involves chlorination of melatonin or related indole derivatives, enabling the exploration of its pharmacological properties.
Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity for both MT1 and MT2 melatonin receptors. In a study involving CHO cells expressing these receptors, this compound demonstrated higher activity compared to melatonin itself, particularly in inhibiting cyclic AMP production stimulated by forskolin . The potency of this compound at these receptors is crucial for understanding its potential therapeutic applications.
Table 1: Receptor Binding Affinities of Melatonin Derivatives
| Compound | MT1 Affinity (pK_D) | MT2 Affinity (pK_D) |
|---|---|---|
| Melatonin | 9.89 | 9.56 |
| This compound | Higher than Melatonin | Higher than Melatonin |
| 6-Chloromelatonin | Notable | Notable |
Sleep Regulation
One of the primary biological activities of this compound is its role in sleep regulation. Clinical trials have shown that beta-methyl-6-chloromelatonin significantly reduces sleep latency in individuals with primary insomnia, indicating a direct soporific effect without the hypothermic side effects commonly associated with other melatonin agonists . This suggests that this compound may be a viable alternative for treating sleep disorders.
Prolactin Secretion
Studies have also examined the effects of various melatonin analogs on prolactin secretion. In experiments with ewes, both melatonin and its chlorinated derivatives reduced plasma prolactin levels significantly, with this compound showing comparable efficacy to melatonin . This property may have implications for reproductive health and hormonal regulation.
Case Studies and Clinical Applications
- Insomnia Treatment : A double-blind placebo-controlled study demonstrated that beta-methyl-6-chloromelatonin improved sleep latency by up to 41% compared to placebo at higher doses . This highlights its potential as a therapeutic agent for insomnia.
- Circadian Rhythm Disorders : Given its receptor activity, this compound may also be beneficial in managing circadian rhythm disorders. Its ability to modulate MT1 and MT2 receptors could help in resetting biological clocks disrupted by shift work or jet lag.
科学研究应用
Pharmacological Properties
2-Chloromelatonin exhibits significant binding affinity for melatonin receptors, specifically the MT1 and MT2 receptors. Studies indicate that it has comparable or superior binding affinity compared to melatonin itself. For instance, it demonstrates a Ki value of approximately 0.58 nM for MT1 and 0.32 nM for MT2 receptors, indicating its potent activity at these sites .
Table 1: Binding Affinity of Melatonin Derivatives
| Compound | MT1 Ki (nM) | MT2 Ki (nM) |
|---|---|---|
| Melatonin | 0.10 | 0.15 |
| This compound | 0.58 | 0.32 |
| Ramelteon | 0.081 | 0.042 |
This enhanced affinity suggests that this compound may be a promising candidate for developing new therapeutic agents targeting sleep and circadian rhythm disorders.
Applications in Sleep Disorders
The modulation of the sleep-wake cycle is one of the primary applications of melatonin and its derivatives. This compound's ability to bind effectively to melatonin receptors positions it as a potential treatment for insomnia and other sleep-related disorders. Clinical studies have shown that melatonin receptor agonists can significantly improve sleep quality and reduce latency to sleep onset .
Case Studies on Sleep Disorders
- Insomnia Treatment : A clinical trial involving ramelteon (a melatonin receptor agonist) demonstrated significant improvements in sleep onset and maintenance compared to placebo controls. Given its similar receptor activity, this compound may exhibit analogous effects in treating insomnia .
- Circadian Rhythm Disorders : Research indicates that administration of melatonin receptor agonists can help realign circadian rhythms in individuals with delayed sleep phase disorder (DSPD). The potential use of this compound in such contexts warrants further investigation .
Potential Therapeutic Uses
Beyond sleep disorders, this compound has been studied for its broader therapeutic implications:
- Antioxidant Activity : Melatonin and its derivatives possess antioxidant properties that can protect against oxidative stress in various biological systems. This aspect is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .
- Antitumor Effects : Preliminary studies suggest that melatonin derivatives may exhibit antitumor properties through mechanisms involving apoptosis induction and modulation of immune responses . The specific role of this compound in cancer therapy remains an area for future research.
- Mood Regulation : Given the role of melatonin in mood regulation, derivatives like this compound could offer new avenues for treating mood disorders, including depression, by acting on the same pathways involved in circadian rhythm regulation .
属性
CAS 编号 |
118747-02-7 |
|---|---|
分子式 |
C13H15ClN2O2 |
分子量 |
266.72 g/mol |
IUPAC 名称 |
N-[2-(2-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) |
InChI 键 |
NCUNCNOQCUAVBX-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Cl |
规范 SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Cl |
同义词 |
2-chloromelatonin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















